molecular formula C15H13N3OS B2516301 2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-09-8

2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2516301
CAS No.: 896333-09-8
M. Wt: 283.35
InChI Key: IPFYWGJASMBEJW-UHFFFAOYSA-N
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Description

2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific structure and biological activity. Similar compounds include:

Biological Activity

Overview

2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology. The following sections will detail its biochemical properties, cellular effects, and comparative analysis with similar compounds.

Research indicates that this compound exhibits significant inhibitory activity on cellular proliferation. It has been evaluated for its effects on various cancer cell lines, demonstrating a broad spectrum of activity against human lung cancer (A549) and human breast cancer (MDA-MB231) cells. Table 1 summarizes the key biochemical properties and activities associated with this compound.

Property Description
Chemical Structure Heterocyclic compound with triazine scaffold
CAS Number 896333-09-8
Mechanism of Action Inhibits cell proliferation
Target Cell Lines A549 (lung cancer), MDA-MB231 (breast cancer)
Inhibitory Activity Broad-spectrum antiproliferative effects

Cellular Effects

In vitro studies have demonstrated that this compound significantly inhibits the growth of A549 and MDA-MB231 cell lines. The antiproliferative activity was more pronounced in lung cancer cells compared to breast cancer cells. This differential sensitivity suggests that the compound may interact with specific cellular pathways that are more active in certain types of cancer.

Case Study: Antiproliferative Activity

A study conducted on the antiproliferative effects of this compound revealed:

  • Cell Viability Assay : The compound was tested using MTT assays where it showed a dose-dependent decrease in cell viability for both A549 and MDA-MB231 cells.
  • IC50 Values : The IC50 value for A549 cells was found to be lower than that for MDA-MB231 cells, indicating higher potency against lung cancer.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other triazine derivatives. For instance:

Compound Name Activity Remarks
4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-oneAntiproliferativeSimilar structure; effective against A549
1,3,5-Triazine derivativesAnticancer, antiviralBroader range of biological activities

Synthesis and Preparation Methods

The synthesis of this compound typically involves S-alkylation of precursor compounds. The preparation process includes:

  • Starting Material : 2-phenyl-4-thioxopyrazolo[1,5-a][1,3,5]triazine-7(6H)-one.
  • Reagents : Alkali treatment followed by S-alkylation with phenethyl bromide.
  • Characterization Techniques : The synthesized compound is characterized using NMR and mass spectrometry.

Properties

IUPAC Name

2-(2-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-15-17-14(16-13-8-4-5-10-18(13)15)20-11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFYWGJASMBEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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